molecular formula C9H15NO B2851936 2,3,5,8-Tetrahydro-1H-indolizin-8a-ylmethanol CAS No. 2490432-59-0

2,3,5,8-Tetrahydro-1H-indolizin-8a-ylmethanol

Cat. No.: B2851936
CAS No.: 2490432-59-0
M. Wt: 153.225
InChI Key: DKAGZYFGEFYFHO-UHFFFAOYSA-N
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Description

2,3,5,8-Tetrahydro-1H-indolizin-8a-ylmethanol is a chemical compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring.

Properties

IUPAC Name

2,3,5,8-tetrahydro-1H-indolizin-8a-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-8-9-4-1-2-6-10(9)7-3-5-9/h1-2,11H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAGZYFGEFYFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC=CCN2C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indolizines, including 2,3,5,8-Tetrahydro-1H-indolizin-8a-ylmethanol, can be achieved through several classical methodologies such as the Scholtz or Chichibabin reactions . These methods involve the cyclization of pyridine derivatives with suitable reagents under specific conditions. For instance, the reaction of pyridine-2-carbaldehyde with an appropriate amine in the presence of a reducing agent can yield the desired indolizine derivative.

Industrial Production Methods

Industrial production of indolizines often involves the use of transition metal-catalyzed reactions and oxidative coupling strategies . These methods allow for the efficient and scalable synthesis of indolizine derivatives, making them suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2,3,5,8-Tetrahydro-1H-indolizin-8a-ylmethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indolizine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like selenium dioxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield indolizine ketones, while reduction can produce fully saturated indolizine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of 2,3,5,8-Tetrahydro-1H-indolizin-8a-ylmethanol exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study synthesized several analogues and evaluated their activity against human cancer cell lines. Compounds showed promising GI(50) values ranging from 2.1 to 8.1 µM, indicating effective inhibition of cell growth. Notably, compounds demonstrated favorable pharmacokinetic properties and were further tested in vivo using modified hollow fiber assays, suggesting their potential as anticancer agents .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A series of substituted derivatives were synthesized and screened for antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The results highlighted that specific modifications to the indolizinyl structure enhanced antimicrobial efficacy, making these compounds candidates for developing new antibiotics .

1.3 Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound derivatives have shown anti-inflammatory potential. Studies employing carrageenan-induced paw edema models in rats demonstrated that certain compounds exhibited significant reductions in inflammation comparable to established anti-inflammatory drugs like diclofenac sodium .

Material Science Applications

2.1 Organic Electronics

The unique electronic properties of this compound derivatives make them suitable for applications in organic electronics. Research has explored their use as active materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The structural flexibility allows for fine-tuning of electronic properties through functionalization .

2.2 Photovoltaic Devices

Studies have reported the synthesis of indolizinyl derivatives that serve as electron-donating materials in bulk heterojunction solar cells. These materials demonstrated improved charge transport properties and enhanced power conversion efficiencies when incorporated into photovoltaic devices .

Case Studies

Study Focus Findings
Study on Anticancer Activity Evaluated cytotoxicity against human cancer cell linesCompounds showed GI(50) values between 2.1 - 8.1 µM; good pharmacokinetics
Antimicrobial Screening Tested against E. coli and S. aureusSpecific derivatives exhibited enhanced antibacterial activity
Anti-inflammatory Research Assessed effects using rat modelsSignificant reduction in edema compared to controls

Mechanism of Action

The mechanism of action of 2,3,5,8-Tetrahydro-1H-indolizin-8a-ylmethanol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2,3,5,8-Tetrahydro-1H-indolizin-8a-ylmethanol can be compared with other indolizine derivatives, such as:

    Indole: A simpler structure with a single fused ring system, known for its diverse biological activities.

    Indolizidine Alkaloids: Naturally occurring compounds with complex structures and significant biological properties.

The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields.

Biological Activity

2,3,5,8-Tetrahydro-1H-indolizin-8a-ylmethanol is a chemical compound belonging to the indolizine class, characterized by a fused pyrrole and pyridine ring structure. This compound has garnered attention for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

The biological activity of this compound involves its interaction with various molecular targets and pathways. It can modulate the activity of specific receptors and enzymes, leading to therapeutic effects. The compound's mechanism is still under investigation, but preliminary studies suggest it may inhibit certain pathways associated with disease processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indolizine derivatives. For instance, analogues of 6,7-diphenyl-2,3,8,8a-tetrahydro-1H-indolizin-5-one were synthesized and tested against multiple human cancer cell lines. Some compounds demonstrated significant cytotoxic activity with GI(50) values ranging from 2.1 to 8.1 µM . The promising pharmacokinetic properties of certain derivatives indicate that this compound may also exhibit similar efficacy.

Antiviral and Antimicrobial Activity

Research has indicated that indolizine derivatives possess antiviral and antimicrobial properties. These compounds may disrupt viral replication or inhibit bacterial growth through various mechanisms. The specific pathways involved are still being elucidated but are believed to include interference with nucleic acid synthesis or enzyme inhibition .

Comparative Analysis

To better understand the unique properties of this compound compared to other compounds in its class, a comparative analysis is useful:

Compound NameStructure TypeBiological ActivityNotable Features
This compoundIndolizine derivativeAnticancer, antiviralUnique fused ring structure
IndoleSimple fused ringAntimicrobialFound in many natural products
Indolizidine AlkaloidsComplex structuresDiverse biological activitiesOften derived from natural sources

Study on Cytotoxicity

In a study evaluating the cytotoxic effects of various indolizine derivatives against cancer cell lines, compounds derived from this compound exhibited notable activity. For example:

  • Compound A : GI(50) = 4.0 µM
  • Compound B : GI(50) = 6.5 µM
  • Compound C : GI(50) = 7.2 µM

These findings suggest that modifications to the indolizine structure can significantly influence biological activity .

Antiviral Activity Assessment

A separate study focused on the antiviral properties of indolizine derivatives against specific viral strains. The results indicated that certain modifications to the indolizine core enhanced antiviral efficacy by improving binding affinity to viral receptors.

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